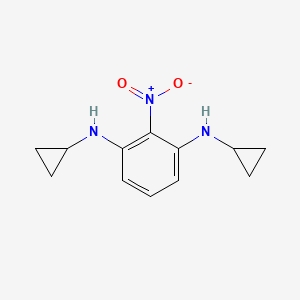
2,2-Dimethyl-4-oxocyclohexanecarboxylic acid
Übersicht
Beschreibung
2,2-Dimethyl-4-oxocyclohexanecarboxylic acid is an organic compound with the molecular formula C9H14O3. It is a cyclohexane derivative featuring a carboxylic acid group and a ketone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-4-oxocyclohexanecarboxylic acid can be synthesized through several methods. One common route involves the reduction of 2,2-dimethyl-4-nitrocyclohexanone to form 2,2-dimethyl-4-aminocyclohexanone, followed by oxidation to yield 2,2-dimethyl-4-hydroxycyclohexanecarboxylic acid . This intermediate is then further oxidized to produce the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes, utilizing catalysts and controlled reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-4-oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alcohols for esterification, amines for amidation.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of esters and amides.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-4-oxocyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s ketone and carboxylic acid groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Oxocyclohexanecarboxylic acid
- 2,2-Dimethylcyclohexanecarboxylic acid
- 4-Hydroxy-2,2-dimethylcyclohexanecarboxylic acid
Uniqueness
2,2-Dimethyl-4-oxocyclohexanecarboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on a cyclohexane ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies .
Eigenschaften
IUPAC Name |
2,2-dimethyl-4-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-9(2)5-6(10)3-4-7(9)8(11)12/h7H,3-5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSQDCPBCNZMHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CCC1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680559 | |
| Record name | 2,2-Dimethyl-4-oxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4029-26-9 | |
| Record name | 2,2-Dimethyl-4-oxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[(2-Aminophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1522512.png)

![1-(7-Bromo-6-(3-((tert-butyldimethylsilyl)oxy)propyl)-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1522516.png)


![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B1522520.png)
![4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine](/img/structure/B1522522.png)

![6-bromo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine](/img/structure/B1522525.png)
![1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one](/img/structure/B1522528.png)
